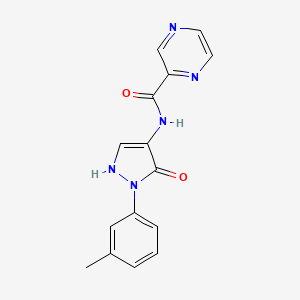
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazine ring and a pyrazole ring, which are connected through a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of m-tolyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(o-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(phenyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
Uniqueness
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Propiedades
Fórmula molecular |
C15H13N5O2 |
|---|---|
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
N-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-10-3-2-4-11(7-10)20-15(22)13(9-18-20)19-14(21)12-8-16-5-6-17-12/h2-9,18H,1H3,(H,19,21) |
Clave InChI |
QTQOKOWGSFGSKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CN2)NC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















